Fmoc-DL-Arg(Pbf)(Pbf)-ol
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Overview
Description
Fmoc-DL-Arg(Pbf)(Pbf)-ol is a derivative of arginine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is primarily used in peptide synthesis to protect the amino and guanidino groups of arginine, ensuring that these groups do not react during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-ol involves several steps:
Esterification: The carboxyl group of arginine is esterified using an alcohol such as methanol or ethanol in the presence of thionyl chloride at low temperatures (-10 to 0°C).
Protection of the Amino Group: The amino group is protected by introducing a tert-butoxycarbonyl (Boc) group.
Introduction of the Pbf Group: The guanidino group is protected by introducing the Pbf group using Pbf chloride.
Removal of the Boc Group: The Boc group is removed under acidic conditions.
Fmoc Protection: Finally, the Fmoc group is introduced to protect the amino group
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-Arg(Pbf)(Pbf)-ol undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The protected arginine can be coupled with other amino acids to form peptides using coupling reagents like diisopropylcarbodiimide (DIC) and OxymaPure
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: DIC and OxymaPure in solvents like N-butylpyrrolidinone (NBP) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are peptides with arginine residues, where the protecting groups have been selectively removed to allow for further peptide elongation.
Scientific Research Applications
Fmoc-DL-Arg(Pbf)(Pbf)-ol is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes
Mechanism of Action
The primary function of Fmoc-DL-Arg(Pbf)(Pbf)-ol is to protect the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group protects the amino group, while the Pbf group protects the guanidino group. These protecting groups prevent unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar in structure but lacks the additional Pbf group.
Fmoc-Arg(Pmc)-OH: Uses the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group instead of Pbf.
Fmoc-Arg(Boc)-OH: Uses the Boc group for protection instead of Pbf
Uniqueness
Fmoc-DL-Arg(Pbf)(Pbf)-ol is unique due to the dual Pbf protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing peptides that require stringent protection of the arginine residues.
Properties
Molecular Formula |
C34H42N4O6S |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |
InChI |
InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38) |
InChI Key |
OCIHRKILVJXVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
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